4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Overview
Description
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQULNJSJQEICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164555 | |
Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150450-00-3 | |
Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline exert its biological effects?
A: This compound acts by inhibiting cGMP-PDE, an enzyme responsible for degrading cyclic GMP (cGMP) []. Inhibiting cGMP-PDE leads to an increase in intracellular cGMP levels []. This increase in cGMP can lead to various downstream effects, including smooth muscle relaxation. Notably, the compound demonstrated an ability to relax precontracted porcine coronary arteries [].
Q2: What structural features of this compound are essential for its cGMP-PDE inhibitory activity?
A: Research indicates that the 4-((3,4-(Methylenedioxy)benzyl)amino) group is crucial for the potent inhibition of cGMP-PDE []. This conclusion stems from structure-activity relationship studies comparing various 4-substituted 6,7,8-trimethoxyquinazolines. Modifications to this specific group likely diminish the compound's binding affinity to cGMP-PDE, thus reducing its inhibitory potency.
Q3: Has the compound's activity been compared to other PDE isozymes?
A: Yes, this compound exhibits at least 10-fold greater inhibitory activity towards cGMP-PDE compared to other PDE isozymes []. This selectivity suggests a potential for targeted therapeutic applications with potentially fewer off-target effects associated with broader PDE inhibition.
Q4: Are there any existing analytical methods for quantifying this compound?
A: Researchers have developed a high-performance liquid chromatography (HPLC) method for determining the concentration of this compound in dog plasma []. This method likely serves as a valuable tool for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of the compound in animal models.
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